Oncogene protein 24p3, also known as lipocalin-2 or neutrophil gelatinase-associated lipocalin, is a significant protein encoded by the LCN2 gene in humans. This protein plays crucial roles in various biological processes, particularly in the immune response and cellular regulation. It is characterized by its ability to bind small hydrophobic molecules, including lipids and iron-binding siderophores, which are vital for its function in iron homeostasis and innate immunity. The name "24p3" derives from its identification in cDNA libraries as a gene induced by simian virus 40 in growth-arrested mouse kidney cells, where it was designated based on the plate number and sequence number from which it was isolated .
This protein belongs to the lipocalin family, which consists of proteins that transport small hydrophobic molecules. Lipocalins are characterized by their unique beta-barrel structure that facilitates ligand binding. Oncogene protein 24p3 is classified under the subgroup of lipocalins associated with immune responses and inflammation .
The synthesis of oncogene protein 24p3 occurs through transcriptional activation of the LCN2 gene, which is influenced by various cytokines and growth factors. For instance, tumor necrosis factor-alpha and interleukin-6 are known to upregulate its expression during inflammatory responses .
The synthesis can be studied using techniques such as quantitative polymerase chain reaction to measure mRNA levels and enzyme-linked immunosorbent assay for protein quantification. Additionally, methods like Western blotting can be employed to analyze post-translational modifications that may affect its activity and stability .
Oncogene protein 24p3 has a molecular weight of approximately 24 kDa and exhibits a characteristic lipocalin fold comprising eight antiparallel beta-strands forming a beta-barrel structure. This configuration allows it to bind various ligands, including iron-loaded siderophores and fatty acids .
Crystallographic studies have revealed detailed insights into its structure, showing how ligand binding alters its conformation and affects its biological activity. The binding sites for both bacterial and mammalian siderophores have been identified through structural analysis techniques such as X-ray crystallography .
Oncogene protein 24p3 participates in several critical biochemical reactions, primarily involving iron transport and sequestration. It binds to iron-carrying siderophores secreted by bacteria, effectively sequestering iron to limit bacterial growth during infections .
The interaction between oncogene protein 24p3 and its ligands can be studied using surface plasmon resonance or isothermal titration calorimetry to determine binding affinities and kinetics. These methods provide insights into how variations in ligand concentration affect binding dynamics and functional outcomes .
The mechanism of action of oncogene protein 24p3 involves several pathways related to iron metabolism and apoptosis. Upon binding to iron-containing compounds, it facilitates their internalization via specific receptors on target cells, leading to either increased intracellular iron levels or apoptosis through signaling pathways involving BCL2-interacting proteins .
Research indicates that oncogene protein 24p3 can induce apoptosis in cells deprived of interleukin-3 by activating specific intracellular signaling cascades. This function underscores its role not only as an immune modulator but also as a regulator of cell fate decisions under stress conditions .
Oncogene protein 24p3 is a glycoprotein with a relatively low molecular weight (approximately 24 kDa). It is soluble in physiological buffers and exhibits stability under various pH conditions typical of biological environments .
The chemical properties include its ability to bind hydrophobic ligands due to its lipocalin nature. It shows high affinity for iron-siderophore complexes while possessing low intrinsic enzymatic activity. The protein's stability can be affected by glycosylation patterns, which influence its solubility and interaction with receptors .
Analytical techniques such as mass spectrometry can be utilized to characterize post-translational modifications of oncogene protein 24p3, providing insights into how these modifications affect its function in different physiological contexts .
Oncogene protein 24p3 has several applications in biomedical research:
Oncogene protein 24p3 (also known as lipocalin 2, LCN2, or neutrophil gelatinase-associated lipocalin, NGAL) belongs to the lipocalin protein family, characterized by three conserved sequence motifs that define the "kernel" lipocalins. The primary structure of mouse 24p3 consists of 198 amino acids, including a 20-residue signal peptide and a mature protein of 178 residues. Bioinformatics analyses using conserved lipocalin motifs confirmed its classification within this family, rejecting previous ambiguous assignments of other putative members [9]. The domain architecture features a characteristic eight-stranded antiparallel β-barrel fold that forms a central ligand-binding cavity, flanked by four structurally conserved loops (LOOP1–LOOP4) that determine ligand specificity. N-terminal sequencing revealed key residues involved in structural stability, including conserved cysteine residues forming disulfide bonds essential for tertiary structure maintenance. The protein exhibits approximately 60% sequence homology with human LCN2, with the highest conservation observed in the β-barrel core region [2] [9].
Table 1: Conserved Structural Motifs in 24p3
Motif Position | Consensus Sequence | Structural Role |
---|---|---|
N-terminal motif | GXW [F/Y] | β-barrel initiation |
Central motif | [T/S]DX [Y/F]X [K/R] | Ligand coordination |
C-terminal motif | [D/N]X [V/I]X [R/K] | Barrel closure |
The tertiary structure of 24p3 features the archetypal lipocalin fold: an eight-stranded, continuously hydrogen-bonded antiparallel β-barrel (β1–β8) that encloses a hydrophobic calyx-shaped ligand-binding pocket. This pocket measures approximately 20Å in depth and 8Å in diameter, enabling selective binding of small hydrophobic molecules. Crystallographic studies reveal that 24p3 binds bacterial ferric siderophores (e.g., enterochelin) and mammalian iron chelators through a combination of hydrophobic interactions and specific hydrogen bonds involving residues Tyr87, Arg81, and Thr116 in mouse 24p3 [1] [2]. The protein exhibits a "fuzzy complex" binding mechanism, where conformational flexibility in the loop regions above the binding pocket allows accommodation of structurally diverse ligands. Iron coordination occurs via the catechol groups of bound siderophores, with each 24p3 molecule binding one Fe³⁺-siderophore complex. This binding is pH-dependent, with optimal iron coordination occurring at neutral pH and release under acidic conditions, reflecting the endosomal environment where receptor-mediated release occurs [1] [5]. The structural plasticity of the binding pocket enables 24p3 to function as an iron shuttle, with the apo-form (iron-lacking) and holo-form (iron-bound) exhibiting dramatically different biological activities.
Comparative structural genomics reveals both conserved features and species-specific adaptations in 24p3/LCN2 proteins. Mouse 24p3 (UniProt P11672) and human LCN2 (UniProt P80188) share 62% amino acid identity, with the highest conservation in the β-barrel core (78% identity) and greater divergence in loop regions (45% identity). The ligand-binding residues (Tyr87, Arg81, Thr116 in mouse) are fully conserved across mammals, indicating evolutionary pressure to maintain iron coordination capability [2] [9]. However, significant differences exist in post-translational modifications: human LCN2 contains two N-glycosylation sites (Asn65 and Asn132), while mouse 24p3 has only one (Asn95), potentially affecting receptor interactions and serum half-life.
Ortholog comparison shows that rat 24p3 shares 92% identity with mouse protein, whereas bovine LCN2 shows 75% identity. Non-mammalian vertebrates (zebrafish, frog) possess orthologs with approximately 45% identity, maintaining the conserved β-barrel but with altered loop configurations affecting ligand specificity. Notably, the human LCN2 gene on chromosome 9q34.11 and mouse Lcn2 gene on chromosome 2G3 reside in syntenic genomic regions, confirming common ancestry. Functional studies reveal that mouse 24p3 induces apoptosis in murine cells more efficiently than human LCN2, suggesting species-specific adaptations in receptor binding affinity. This divergence has therapeutic implications when testing human-targeted therapies in murine models [4] [5] [9].
Table 2: Cross-Species Comparison of 24p3/LCN2 Proteins
Species | Protein Name | Amino Acids | Identity to Mouse | Glycosylation Sites | Chromosomal Location |
---|---|---|---|---|---|
Mus musculus | 24p3 | 198 | 100% | 1 (Asn95) | Chr 2G3 |
Homo sapiens | LCN2 | 198 | 62% | 2 (Asn65, Asn132) | Chr 9q34.11 |
Rattus norvegicus | 24p3 | 198 | 92% | 1 (Asn95) | Chr 3q36 |
Bos taurus | LCN2 | 200 | 75% | 2 (Asn65, Asn132) | Chr 9q33.1 |
Functional Roles and Mechanisms of 24p3
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